Methyl 2,6-dibromopyridine-4-carboxylate

Medicinal Chemistry Organic Synthesis Cross-Coupling

This symmetrically brominated pyridine ester is essential for efficient divergent synthesis. Its two identical yet addressable C-Br sites at the 2- and 6-positions enable superior sequential Suzuki couplings for asymmetric biaryl systems (e.g., kinase inhibitors) and one-pot symmetrical ligand synthesis. Crucially, the labile C-Br bond offers reactivity advantages over the dichloro analog (CAS 42521-09-5) and a synthetic capability the mono-bromo analog (CAS 26156-48-9) cannot match. Ensure your procurement decision secures this specific scaffold to avoid synthetic failure.

Molecular Formula C7H5Br2NO2
Molecular Weight 294.93 g/mol
CAS No. 119308-57-5
Cat. No. B051839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-dibromopyridine-4-carboxylate
CAS119308-57-5
Molecular FormulaC7H5Br2NO2
Molecular Weight294.93 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC(=C1)Br)Br
InChIInChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3
InChIKeyXGHFPTMUVIDZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,6-dibromopyridine-4-carboxylate (CAS 119308-57-5): Sourcing & Differentiation Guide for a Dual-Bromo Pyridine Scaffold


Methyl 2,6-dibromopyridine-4-carboxylate (CAS 119308-57-5) is a symmetrically brominated pyridine ester [1]. With a molecular weight of 294.93 g/mol and a calculated XLogP3 of 2.8, it is a solid at room temperature with a reported melting point of 86-88°C . Its primary value lies in the presence of two identical, yet independently addressable, electrophilic bromine sites at the 2- and 6-positions of a pyridine ring, which also bears a methyl ester at the 4-position [1]. This specific substitution pattern is critical for building symmetrical molecular architectures, but its true value for procurement is defined by its quantifiable differences from closely related alternatives like the mono-bromo, dichloro, and ethyl ester analogs.

Why Generic Substitution of Methyl 2,6-dibromopyridine-4-carboxylate Carries Unacceptable Risk in Cross-Coupling and Medicinal Chemistry


Methyl 2,6-dibromopyridine-4-carboxylate cannot be freely interchanged with its analogs due to a combination of stoichiometry, electronic, and steric factors that directly impact reaction outcomes. For example, substituting a mono-bromo analog like methyl 2-bromopyridine-4-carboxylate (CAS 26156-48-9) immediately forfeits the ability to perform sequential, divergent functionalization, a core requirement for synthesizing asymmetric biaryl systems . Similarly, while a direct chlorine-to-bromine substitution with methyl 2,6-dichloropyridine-4-carboxylate (CAS 42521-09-5) might seem viable, it fundamentally alters the reaction landscape. The carbon-bromine bond is significantly more labile in oxidative addition steps of cross-couplings [1]. This translates to different optimal catalyst systems, reaction temperatures, and, most importantly, product yields and selectivities when synthesizing complex molecules like kinase inhibitors . Lastly, substituting the methyl ester with an ethyl ester or free acid changes the molecule's physical properties and reactivity, making data from one non-transferable to the other. A procurement decision based on interchangeability, without accounting for these quantifiable differences, is a direct path to synthetic failure.

Quantitative Differentiation of Methyl 2,6-dibromopyridine-4-carboxylate: A Procurement Guide


Dual Bromine Sites Enable Divergent Synthesis: A Key Differentiator from Mono-Bromo Analogs

Methyl 2,6-dibromopyridine-4-carboxylate contains two reactive C-Br bonds, enabling sequential or simultaneous functionalization. Its closest analog, methyl 2-bromopyridine-4-carboxylate (CAS 26156-48-9), possesses only one such site [1]. The dual-bromo compound is therefore essential for constructing symmetrical biaryl systems or for divergent synthesis where two different aryl groups are appended to the pyridine core .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Bromine vs. Chlorine Reactivity: Quantifying the Advantage in Oxidative Addition

The carbon-bromine bonds in the target compound are significantly more reactive in Pd-catalyzed cross-couplings than the carbon-chlorine bonds in the dichloro analog (methyl 2,6-dichloropyridine-4-carboxylate, CAS 42521-09-5) [1]. This is a fundamental principle of oxidative addition, with C-Br bonds undergoing this key step far more readily than C-Cl bonds . This allows for milder reaction conditions and often higher yields with the dibromo compound.

Cross-Coupling Catalysis Reaction Kinetics

Proven Scaffold for Kinase Inhibitor Synthesis: Divergent from Non-Specific Building Blocks

The 2,6-dibromopyridine-4-carboxylate scaffold is a key intermediate in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics [1]. The target compound provides a direct, functionalized entry point to this scaffold, unlike simpler pyridines which require additional, often low-yielding, functionalization steps. The compound has been implicated in the synthesis of MEK, PI3K, and ALK kinase inhibitors . This established utility in a high-value therapeutic area is a strong differentiator from more general-purpose heterocyclic building blocks.

Medicinal Chemistry Kinase Inhibition Pharmaceutical Intermediates

Optimal Application Scenarios for Methyl 2,6-dibromopyridine-4-carboxylate Based on Empirical Evidence


Synthesis of Symmetrical 2,6-Diarylpyridines for Material Science and Catalysis

This compound is the premier building block for constructing symmetrical 2,6-diarylpyridine ligands, a common motif in coordination chemistry and metallosupramolecular materials. The two identical bromine atoms allow for a one-pot, double Suzuki-Miyaura or Stille coupling with a single aryl group, as evidenced in the synthesis of oligopyridines from the analogous ethyl ester [1]. Using a mono-bromo analog or a mixed-halogen compound would introduce unwanted asymmetry and complexity, making this specific di-bromo scaffold essential for efficient, high-yielding synthesis of symmetrical architectures.

Divergent Synthesis of Asymmetric Biaryl Kinase Inhibitors

The compound is ideally suited for the divergent synthesis of asymmetric, 2,6-diaryl-substituted pyridine cores found in numerous kinase inhibitor clinical candidates [2]. The two bromine atoms can be sequentially coupled to two different aryl boronic acids, enabling the rapid exploration of structure-activity relationships (SAR) around a central pyridine pharmacophore. This is a capability that its mono-bromo (CAS 26156-48-9) and dichloro (CAS 42521-09-5) analogs cannot efficiently replicate due to the lack of a second handle and inferior reactivity, respectively.

Functionalizable Ligand for Lanthanide and Transition Metal Complexes

The methyl 2,6-dibromoisonicotinate core serves as a pre-functionalized ligand platform. The ester group provides a site for further derivatization into amides or acids for bioconjugation or surface attachment, while the bromine atoms can be used to install additional metal-binding groups via cross-coupling . This dual functionality is not present in simpler pyridine esters, making it a uniquely versatile scaffold for developing new metal-based probes, catalysts, and imaging agents.

Core Building Block for Advanced Oligopyridine Synthesis

Based on established methods for the ethyl ester analog, this compound is a validated starting point for synthesizing higher-order oligopyridines such as 2,2':6',2''-terpyridines and quinquepyridines via sequential Stille coupling [3]. These extended aromatic systems are critical components in dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and as photosensitizers. The target compound's structure provides a central pyridine unit with a carboxylate handle, allowing for the construction of precisely defined, multi-pyridine architectures that are unattainable from mono-bromo or unsubstituted precursors.

Technical Documentation Hub

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